3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-methoxy-5-methylbenzene: This compound shares a similar structure but lacks the sulfonamide group, resulting in different chemical properties and applications.
3-Fluoro-5-methylanisole: Another similar compound with a methoxy group and a fluorine atom but without the sulfonamide group.
Uniqueness
3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H10FNO3S |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-fluoro-5-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3 |
InChI Key |
DXTCMEYVOZSRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)F)OC |
Origin of Product |
United States |
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